1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one
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Description
1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Biological Activity
1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a pyrrolidine ring with a quinoline moiety. Its molecular formula is C17H16N4O, and it has a molecular weight of 292.33 g/mol. The IUPAC name reflects its complex structure: This compound .
Anticancer Properties
Research has demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of quinoline and pyrrolidine have shown effectiveness as COX-2 inhibitors and possess cytotoxic effects against various cancer cell lines. A study highlighted that quinoline derivatives can induce apoptosis in cancer cells, suggesting that the incorporation of the pyrrolidine ring may enhance this activity through improved selectivity and potency .
Antimicrobial Activity
Pyrrolidine-containing compounds have been investigated for their antimicrobial properties. Several studies indicate that such compounds can inhibit the growth of multi-drug resistant bacteria, making them potential candidates for antibiotic development. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as methoxy and pyridine, significantly influences its interaction with biological targets.
Compound | Activity | IC50 (µM) | Mechanism |
---|---|---|---|
1 | Anticancer | 0.49 | Apoptosis induction |
2 | Antimicrobial | 0.5 | Cell wall synthesis inhibition |
3 | COX-2 Inhibition | 0.3 | Enzyme inhibition |
Case Study 1: Anticancer Activity
In vitro studies on derivatives of the compound revealed that modifications to the pyrrolidine ring can enhance anticancer activity against breast and skin cancer cell lines. The study reported an IC50 value as low as 0.49 µM for certain derivatives, indicating potent activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 1 µg/mL. This suggests a promising application in treating infections caused by resistant strains .
Properties
IUPAC Name |
1-[[2-(7-methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-27-16-7-8-17-15(9-11-23-19(17)14-16)13-20(18-5-2-3-10-22-18)24-25-12-4-6-21(25)26/h2-3,5,7-11,14H,4,6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRBSJEQNXQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)CC(=NN3CCCC3=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.